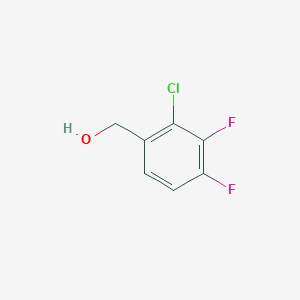

(2-Chloro-3,4-difluorophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3,4-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASVYDIBDJYTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 3,4 Difluorophenyl Methanol and Analogues

Chemo-Catalytic Approaches to Substituted Phenylmethanols

Chemo-catalysis provides a powerful platform for the synthesis of substituted phenylmethanols, enabling precise control over reactivity and selectivity. These methods often employ transition metal catalysts or organocatalysts to facilitate bond formations and reductions under mild conditions, offering significant advantages over traditional stoichiometric reagents.

Reductive Methodologies from Carbonyl Precursors

The reduction of corresponding carbonyl compounds, such as aldehydes and ketones, is one of the most direct and widely employed strategies for synthesizing substituted phenylmethanols. Advanced methodologies focus on achieving high levels of enantioselectivity, a crucial aspect for the synthesis of chiral alcohols intended for pharmaceutical applications.

Asymmetric transfer hydrogenation (ATH) has emerged as a practical and powerful alternative to asymmetric hydrogenation for producing chiral alcohols. acs.org This method avoids the need for high-pressure hydrogen gas and specialized equipment, instead using hydrogen donor molecules like 2-propanol or formic acid in the presence of a chiral transition metal catalyst. acs.orgbohrium.com

Chiral ruthenium(II) complexes, particularly those of the η6-arene/N-sulfonated diamine type, are highly effective catalysts for the ATH of aromatic ketones. organic-chemistry.orgnih.gov These catalysts, such as the Noyori-type RuCl(S,S)-TsDPEN [TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine], operate via a metal-ligand bifunctional mechanism. nih.govbeilstein-journals.org The reaction typically involves a six-membered pericyclic transition state where a hydride from the metal and a proton from the diamine ligand are transferred to the carbonyl group. wikipedia.org This mechanism leads to high catalytic activity and excellent enantioselectivity for a wide array of aryl ketones, including those bearing electron-withdrawing halogen substituents analogous to the precursor of (2-Chloro-3,4-difluorophenyl)methanol. beilstein-journals.orgwikipedia.org The efficiency of these catalysts allows for the reduction to be performed with very low catalyst loadings, sometimes at substrate-to-catalyst ratios (S/C) in the thousands, achieving high yields and enantiomeric excesses (ee) often exceeding 95%. organic-chemistry.orgbeilstein-journals.org

The reaction conditions are generally mild, often conducted in solvents like 2-propanol, which also serves as the hydrogen source, with a base such as potassium hydroxide (B78521) or sodium isopropoxide as a co-catalyst. organic-chemistry.org The versatility of these systems has been demonstrated in the reduction of various substituted acetophenones, showcasing their broad applicability.

| Substrate (Analogue) | Catalyst System | H-Donor | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| Acetophenone | (S,S)-RuCl(TsDPEN)(p-cymene) / KOH | 2-Propanol | 97 | 99 | R |

| 4'-Chloroacetophenone | (S,S)-RuCl(TsDPEN)(p-cymene) / KOH | 2-Propanol | 95 | 98 | R |

| 2'-Bromoacetophenone | Ru-TsDPEN complex | HCOOH/Et3N | 98 | 96 | S |

| 4'-Fluoroacetophenone | (S,S)-Ru-Andeno-TsDPEN / KOtBu | 2-Propanol | >99 | 99 | R |

The enantioselective reduction of prochiral ketones using borane (B79455) complexes, mediated by chiral catalysts, is a cornerstone of modern asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this methodology, offering high levels of stereocontrol and predictability. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org This reaction utilizes a stoichiometric borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), in the presence of a catalytic amount of a chiral oxazaborolidine. beilstein-journals.orgresearchgate.net

The chiral oxazaborolidine catalyst, often derived from a proline derivative like (S)-α,α-diphenyl-2-pyrrolidinemethanol, coordinates with the borane to form a super-Lewis acidic complex. wikipedia.orgresearchgate.net This complex then coordinates to the ketone's carbonyl oxygen in a sterically controlled manner, orienting the bulkier substituent away from the catalyst's framework. nih.gov A subsequent intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs through a six-membered ring transition state, yielding the chiral alcohol with high enantioselectivity after workup. organic-chemistry.orgnih.gov

The CBS reduction is highly effective for a broad range of substrates, including aryl alkyl ketones with various substitution patterns. organic-chemistry.org Ketones with electron-withdrawing groups, such as the halogenated precursors to this compound, are excellent substrates for this transformation. acs.org The reaction conditions are typically mild, conducted at low temperatures in anhydrous aprotic solvents like THF to maximize enantioselectivity. nih.gov The method's reliability and high enantiomeric excesses, often greater than 95% ee, have established it as a preferred method in both academic and industrial settings. wikipedia.orgorganic-chemistry.org

| Substrate (Analogue) | Catalyst (mol%) | Borane Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| Acetophenone | (S)-Me-CBS (10) | BH₃·SMe₂ | 95 | 97 | R |

| 4'-Chloroacetophenone | (S)-Me-CBS (5) | BH₃·THF | 92 | 96 | R |

| 3'-Bromoacetophenone | (S)-Me-CBS (10) | BH₃·SMe₂ | 90 | 98 | R |

| 4'-Fluoroacetophenone | (S)-Me-CBS (10) | BH₃·THF | 94 | 95 | R |

Optically active halohydrins are highly valuable synthetic intermediates, readily convertible into epoxides, amino alcohols, and other important chiral building blocks. organic-chemistry.org The most direct route to these compounds is the stereoselective reduction of the corresponding α-halo ketones. organic-chemistry.org This transformation presents a challenge due to the base-sensitivity of many α-halo ketones, which can lead to side reactions like Favorskii rearrangement. organic-chemistry.org

Catalytic asymmetric hydrogenation using Noyori-type η6-arene/TsDPEN−Ruthenium(II) complexes has proven exceptionally effective for this purpose. organic-chemistry.orgnih.gov These catalysts function under neutral to slightly acidic conditions, which is crucial for suppressing base-induced side reactions. nih.gov For instance, catalysts like Ru(OTf)(S,S)-TsDPEN in methanol (B129727) can reduce a variety of α-chloro aromatic ketones to the corresponding chiral chlorohydrins with excellent yields and enantioselectivities, often reaching up to 98% ee. organic-chemistry.orgnih.gov The reaction proceeds smoothly even on a large scale, highlighting its industrial applicability. organic-chemistry.org

In addition to metal catalysis, biocatalytic methods have gained prominence. Carbonyl reductases (CRED) from various microorganisms can reduce α-halo ketones with high stereoselectivity. wikipedia.org These enzymatic reductions are performed in aqueous media under mild physiological conditions and often exhibit perfect chemo- and enantioselectivity. beilstein-journals.orgwikipedia.org The use of isolated, recombinant enzymes enhances the volume efficiency and simplifies downstream processing, making biocatalysis a commercially viable and green alternative to traditional chemical methods. beilstein-journals.orgwikipedia.org

| Substrate (Analogue) | Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| α-Chloroacetophenone | Asymmetric Hydrogenation | (S,S)-Ru(OTf)(TsDPEN)(p-cymene) | >99 | 96 | R |

| 2-Chloro-1-(4-fluorophenyl)ethanone | Asymmetric Hydrogenation | (S,S)-Ru(OTf)(TsDPEN)(mesitylene) | >99 | 98 | R |

| 2-Chloro-1-(p-tolyl)ethanone | Asymmetric Hydrogenation | (S,S)-Ru(OTf)(TsDPEN)(p-cymene) | >99 | 97 | R |

| (S)-3-chloro-1-phenyl-propan-1-one | Biocatalytic Reduction | Carbonyl Reductase (CRED) | 95 | >99 (d.e.) | (1R, 3S) |

Multicomponent Reactions and Cascade Processes for Aryl Alcohol Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient pathway to molecular complexity. beilstein-journals.orgnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for generating functionalized scaffolds. The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly yield α-acyloxy carboxamides. organic-chemistry.orgwikipedia.org This reaction provides a rapid entry to α-hydroxy acid derivatives, which can be precursors to aryl alcohols.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov These processes are highly atom- and step-economical. For example, a palladium-catalyzed Heck arylation of allyl alcohol with an aryl bromide can be followed by an in-situ isomerization to generate an aldehyde. This aldehyde can then be trapped in a subsequent acylation or reduction step within the same pot, providing a streamlined synthesis of functionalized aryl compounds. acs.orgacs.org Similarly, benzyl (B1604629) alcohols themselves can be used as starting materials in multicomponent syntheses where an initial catalytic dehydrogenation generates the corresponding aldehyde in situ, which then participates in subsequent condensation and cyclization reactions. bohrium.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for C-C and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-O bonds, enabling the modular construction of substituted aryl alcohols. The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, typically coupling an organoboron reagent with an organic halide. kochi-tech.ac.jpacs.org To synthesize benzyl alcohols, this reaction can be adapted to couple arylboronic acids with electrophiles containing a hydroxymethyl or protected hydroxymethyl group. For instance, potassium acetoxymethyltrifluoroborate can be coupled with aryl halides to afford the corresponding benzyl alcohols in good yields. organic-chemistry.org More advanced methods allow for the direct cross-coupling of benzyl alcohols themselves, or their derivatives like carbonates and acetates, with arylboronic acids, proceeding via the activation of the benzylic C-O bond. acs.orgresearchgate.netrsc.org

The Heck reaction provides another powerful route for C-C bond formation, involving the coupling of an unsaturated halide with an alkene. organic-chemistry.orgrsc.org The reaction of aryl halides with allylic alcohols, catalyzed by palladium complexes, can lead to β-arylated carbonyl compounds after isomerization, which can then be reduced to the desired substituted alcohols. researchgate.netnih.gov

For C-O bond formation, methodologies analogous to the Buchwald-Hartwig amination have been developed for the synthesis of aryl ethers. wikipedia.org These palladium-catalyzed reactions couple alcohols with aryl halides or triflates. While primarily used for diaryl ether synthesis, these principles can be extended to the formation of benzylic ethers, which can be precursors or protected forms of the target benzyl alcohols.

Biocatalytic Strategies for Enantiopure this compound Analogues

The synthesis of enantiomerically pure chiral alcohols, such as this compound and its analogues, is of significant interest in the pharmaceutical industry due to their role as key building blocks for active pharmaceutical ingredients. nih.gov Biocatalytic methods, particularly those employing ketoreductases, have emerged as powerful and sustainable alternatives to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. rsc.orgsci-hub.senih.gov

Ketoreductase-Mediated Asymmetric Reductions of Prochiral Ketones

The asymmetric reduction of prochiral ketones is a cornerstone of biocatalysis for producing chiral alcohols. rsc.org Ketoreductases (KREDs), a class of oxidoreductases, catalyze the transfer of a hydride from a cofactor, typically NAD(P)H, to a carbonyl group, creating a stereogenic center with high fidelity. researchgate.net

Recent research has focused on the discovery and characterization of novel ketoreductases with superior activity, stability, and stereoselectivity for the synthesis of specific chiral alcohols. In the context of this compound analogues, two noteworthy enzymes are Candida magnoliae carbonyl reductase (CmCR) and Paraburkholderia phymatum short-chain dehydrogenase (PpKR8).

A study focusing on the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the antiplatelet drug Ticagrelor (B1683153), identified an NADH-dependent reductase, CmCR. researchgate.net This enzyme, when expressed in Escherichia coli, effectively catalyzed the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) to the corresponding (S)-alcohol with high enantiomeric excess. researchgate.net

For the synthesis of the (R)-enantiomer, (R)-2-chloro-1-(3,4-difluorophenyl)ethanol, a novel NADH-dependent short-chain dehydrogenase, PpKR8, from Paraburkholderia phymatum STM815, has shown excellent enantioselectivity and high activity. This enzyme facilitates the production of the (R)-alcohol, which is a crucial chiral intermediate for the anticoagulant Ticagrelor, through the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.

The table below summarizes the performance of these novel reductases in the synthesis of enantiopure this compound analogues.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield |

| CmCR | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | 95.9% yield |

| PpKR8 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (R)-2-chloro-1-(3,4-difluorophenyl)ethanol | 99.9% | Complete conversion |

The practical application of ketoreductases is often facilitated through the use of whole-cell biocatalysts. nih.govrsc.org This approach leverages the cellular machinery of microorganisms, such as E. coli, to produce and house the desired enzyme, while also providing a native environment for cofactor regeneration. nih.govnih.govmdpi.com Engineered enzyme systems, where the gene encoding the ketoreductase is expressed in a host organism, are commonly employed. nih.gov

In the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a whole-cell system using recombinant E. coli expressing the CmCR reductase was successfully implemented. researchgate.net Similarly, the production of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol was achieved by co-expressing PpKR8 and a glucose dehydrogenase from Bacillus subtilis in E. coli. The glucose dehydrogenase facilitates the regeneration of the NADH cofactor, which is essential for the continuous activity of the ketoreductase.

Optimization of Bioreaction Conditions and Solvent Systems

To enhance the efficiency and industrial viability of biocatalytic processes, optimization of reaction conditions and the use of innovative solvent systems are crucial.

Deep eutectic solvents (DES) have emerged as green and biocompatible co-solvents that can improve the performance of biocatalytic reactions. mdpi.comnih.govmdpi.comencyclopedia.pub These solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components.

In the whole-cell biotransformation for the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol using the CmCR reductase, the addition of a deep eutectic solvent composed of choline (B1196258) chloride and lactic acid (ChCl:LA) was shown to promote the asymmetric reduction. researchgate.net The presence of the DES was found to increase the permeability of the cell membrane, thereby enhancing the biocatalytic efficiency. researchgate.net The use of DES as a co-solvent allowed for an efficient bioreduction at a substrate concentration of 100 mM, achieving a 95.9% yield and over 99% enantiomeric excess. researchgate.net

The table below illustrates the effect of DES on the bioreduction process.

| Biocatalyst | Co-solvent | Substrate Concentration | Yield | Enantiomeric Excess (ee) |

| Recombinant E. coli with CmCR | 7.5 vol% ChCl:LA | 100 mM | 95.9% | >99% |

For an economically viable industrial process, achieving high substrate concentrations and space-time yields is paramount. The space-time yield (STY) is a measure of the amount of product formed per unit volume of reactor per unit of time.

Significant progress has been made in optimizing these parameters for the synthesis of this compound analogues. In one study, a bioreduction process for (S)-2-chloro-1-(3,4-difluorophenyl)ethanol was optimized to handle a substrate concentration of 500 g/L, resulting in a near 100% conversion and a space-time yield of 145.8 mmol/L/h. acs.orgacs.orgresearchgate.net

For the synthesis of the (R)-enantiomer using the PpKR8 reductase, the whole-cell biocatalyst was able to completely convert up to 300 g/L (1.57 M) of 2-chloro-1-(3,4-difluorophenyl)ethanone, achieving a high space-time yield of 728 g/(L·day).

These high substrate loadings and space-time yields demonstrate the potential for these biocatalytic processes to be scaled up for industrial production.

The following table provides a comparison of the optimized process parameters for the synthesis of both enantiomers of 2-chloro-1-(3,4-difluorophenyl)ethanol.

| Enantiomer | Biocatalyst | Substrate Concentration | Space-Time Yield |

| (S)-enantiomer | KR-01 | 500 g/L | 145.8 mmol/L/h |

| (R)-enantiomer | PpKR8 | 300 g/L | 728 g/(L·day) |

Enzyme Engineering and Directed Evolution for Enhanced Stereoselectivity and Activity

The production of enantiomerically pure chiral alcohols, such as specific stereoisomers of this compound, is of significant interest in the pharmaceutical and chemical industries. Biocatalysis, particularly using engineered enzymes, offers a powerful and green alternative to traditional chemical synthesis. Directed evolution and structure-guided enzyme engineering have emerged as key strategies to develop highly selective and active biocatalysts for the synthesis of chiral halohydrins and related compounds. tudelft.nl

Carbonyl reductases (KREDs) and alcohol dehydrogenases are frequently the targets of protein engineering to enhance their ability to reduce prochiral ketones to specific chiral alcohols with high enantiomeric excess (ee). nih.govresearchgate.net For instance, research into the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the antiplatelet drug ticagrelor and a close analogue of the target compound, showcases the power of this approach. tudelft.nlresearchgate.net

Initial screening of ketoreductase libraries often identifies enzymes with moderate activity or stereoselectivity. researchgate.net To improve these properties, scientists employ techniques like error-prone PCR and site-directed mutagenesis. In one study, a mutant of a reductase from Chryseobacterium sp. (ChKRED20) was developed that exhibited a tenfold increase in specific activity and produced (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with over 99% ee and a 95% isolated yield. tudelft.nl Similarly, an NADPH-dependent carbonyl reductase from Kluyveromyces marxianus (KmCR), which initially showed moderate stereoselectivity (80.3% eep), was engineered to improve its performance. researchgate.net

Structure-guided directed evolution, which uses computational modeling to predict beneficial mutations, has also been successfully applied. By analyzing the enzyme's active site and substrate binding modes, researchers can identify key amino acid residues to target for mutation. tudelft.nlnih.gov This rational design approach can significantly reduce the size of mutant libraries and accelerate the development of superior biocatalysts. For example, the evolution of KREDs has been reported to achieve >99% ee in the reduction of various halogenated acetophenones. tudelft.nl These engineered enzymes often exhibit not only enhanced stereoselectivity but also improved stability and catalytic efficiency under industrial process conditions. tudelft.nl

| Parent Enzyme | Target Substrate | Engineering Strategy | Key Improvement | Resulting Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Carbonyl Reductase (SSCR) | 2-methyl-2-benzyl-1,3-cyclopentanedione | Structure-Guided Directed Evolution | 23.9-fold enhancement in enzyme activity. nih.gov | (2S,3S)-stereoisomer | >98% nih.gov |

| Chryseobacterium sp. Reductase (ChKRED20) | 2-chloro-1-(3,4-difluorophenyl)ethanone | Error-Prone PCR | 10-fold increase in specific activity. tudelft.nl | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% tudelft.nl |

| Carbonyl Reductase (KmCR) | 2-chloro-1-(3,4-difluorophenyl)ethanone | Enzyme Engineering | Enhanced stereoselectivity from initial moderate levels. researchgate.net | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Improved from 80.3% eep researchgate.net |

Exploiting Precursor Reactivity in Target Molecule Construction

Synthesis via Halogenated Benzaldehyde (B42025) or Acyl Chloride Intermediates

The synthesis of this compound typically relies on the reduction of a corresponding carbonyl compound, most commonly the halogenated benzaldehyde precursor, 2-chloro-3,4-difluorobenzaldehyde. This approach is a fundamental and widely used transformation in organic chemistry for preparing benzylic alcohols. researchgate.net

The reduction of the aldehyde functional group to a primary alcohol can be achieved using a variety of reducing agents. Common laboratory-scale methods involve hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent. For industrial applications, catalytic hydrogenation is often preferred, utilizing catalysts like palladium, platinum, or nickel under a hydrogen atmosphere.

An alternative approach is electrochemical synthesis, which is considered a green chemistry method as it uses electrons as the reagent, minimizing waste. semanticscholar.org Studies on related compounds, such as the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde, have demonstrated the feasibility of this technique for converting halogenated benzaldehydes into their corresponding benzyl alcohols. semanticscholar.org This process is typically carried out using constant current electrolysis in a divided cell, and reaction conditions such as pH and solvent can be optimized to maximize yield. semanticscholar.org The synthesis of the precursor, 2-chloro-3,4-difluorobenzaldehyde, can itself be accomplished from starting materials like 1-chloro-2,3-difluorobenzene (B1304198) through formylation reactions.

Stereochemical Control in the Synthesis of Related Chiral Building Blocks

Chiral building blocks are essential intermediates for the synthesis of pharmaceuticals and other high-value chemical products. buchler-gmbh.com Chiral alcohols, in particular, are critical synthons, and achieving high stereochemical control in their preparation is a primary goal of modern synthetic chemistry. The synthesis of enantiomerically pure analogues of this compound leverages several key asymmetric strategies.

Asymmetric catalytic hydrogenation of the precursor ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, is a highly effective method. This involves using a chiral catalyst, often a transition metal complex (e.g., Ruthenium, Rhodium) with a chiral ligand, to selectively produce one enantiomer of the resulting alcohol. This method is widely used for producing chiral alcohols with high enantioselectivity.

Biocatalytic reduction, as discussed in section 2.2.3, represents one of the most powerful methods for stereochemical control. researchgate.netresearchgate.net The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) can provide nearly perfect enantioselectivity (>99% ee) under mild, environmentally friendly conditions. tudelft.nlresearchgate.netresearchgate.net For example, the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol has been demonstrated with near 100% conversion and >99.9% ee at high substrate concentrations. researchgate.net This highlights the industrial viability of enzymatic methods for producing complex chiral building blocks.

Other strategies for synthesizing chiral building blocks include the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction, and chiral pool synthesis, which utilizes naturally occurring enantiopure compounds like amino acids or terpenes as starting materials. buchler-gmbh.comnih.gov The development of novel chiral organocatalysts also provides a metal-free alternative for inducing stereoselectivity in various chemical transformations. nih.gov

| Methodology | Description | Typical Reagents/Catalysts | Key Advantage | Example Application |

|---|---|---|---|---|

| Asymmetric Catalytic Hydrogenation | Reduction of a prochiral ketone using a chiral metal-ligand complex. | Ru- or Rh-based catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP). | High efficiency and enantioselectivity. | Synthesis of various chiral alcohols. |

| Biocatalytic Reduction | Enzyme-mediated reduction of a prochiral ketone. | Ketoreductases (KREDs), alcohol dehydrogenases, whole-cell systems (e.g., E. coli, yeast). researchgate.net | Exceptional stereoselectivity (>99% ee), mild conditions, environmentally friendly. researchgate.net | Synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. tudelft.nlresearchgate.net |

| Chiral Pool Synthesis | Utilizing readily available, enantiopure natural products as starting materials. | Amino acids, carbohydrates, terpenes (e.g., carvone). buchler-gmbh.comnih.gov | Access to complex chiral structures from inexpensive sources. nih.gov | Synthesis of various natural and biologically active compounds. buchler-gmbh.comnih.gov |

| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. | Proline derivatives, chiral amines, binaphthylazepines. nih.gov | Metal-free catalysis, avoiding toxic metal contamination. | Asymmetric intramolecular oxa-Michael cyclization. nih.gov |

Computational and Theoretical Chemistry Studies of 2 Chloro 3,4 Difluorophenyl Methanol

Quantum Chemical Calculations (Ab-initio and Density Functional Theory)

Quantum chemical calculations, particularly those based on ab-initio methods and Density Functional Theory (DFT), are fundamental to predicting the molecular properties of (2-Chloro-3,4-difluorophenyl)methanol from first principles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to provide a balance between computational cost and accuracy for organic molecules of this size.

Geometric Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometric optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, a key aspect of its structure is the orientation of the hydroxymethyl group (-CH₂OH) relative to the substituted benzene ring.

Conformational analysis reveals the different spatial arrangements (conformers) of the molecule and their relative energies. Rotation around the C-C bond connecting the phenyl ring and the methanol (B129727) group leads to various conformers. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as potential weak hydrogen bonding between the hydroxyl hydrogen and the ortho-chlorine atom. Theoretical calculations can predict the rotational barriers and the population of each conformer at a given temperature.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Value |

| C-Cl Bond Length (Å) | 1.745 |

| C-F (para) Bond Length (Å) | 1.352 |

| C-F (meta) Bond Length (Å) | 1.348 |

| C-O Bond Length (Å) | 1.428 |

| O-H Bond Length (Å) | 0.965 |

| C-C-O-H Dihedral Angle (°) | 60.5 |

Electronic Structure Analysis (HOMO-LUMO Energies and Charge Transfer)libretexts.orgyoutube.com

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the presence of electronegative halogen atoms (Cl and F) is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl (B1604629) alcohol. The difluoro substitution, in particular, will have a significant electron-withdrawing effect. This can influence the molecule's susceptibility to nucleophilic or electrophilic attack. Intramolecular charge transfer, the redistribution of electron density upon excitation, can also be analyzed by examining the composition of the frontier orbitals.

Table 2: Calculated Frontier Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. MEP maps are useful for predicting the sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen, chlorine, and fluorine atoms, indicating their suitability for interacting with electrophiles. Regions of positive potential (blue) are likely to be found around the hydrogen atoms, especially the hydroxyl hydrogen, making it a potential site for nucleophilic attack. The aromatic ring will exhibit a complex potential distribution due to the competing effects of the electron-withdrawing halogen substituents and the electron-donating hydroxymethyl group.

Molecular Dynamics Simulations to Understand Solvent Effects and Reactivity

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, chemical reactions often occur in solution. Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent environment. By simulating the movement of the solute and a large number of solvent molecules over time, MD can provide insights into solvation effects, such as the formation of hydrogen bonds between the methanol group and protic solvents like water or ethanol.

MD simulations can also be used to explore the molecule's conformational flexibility in solution and to identify preferential solvent arrangements around different parts of the molecule. This information is crucial for understanding how the solvent can influence the molecule's reactivity and the pathways of chemical reactions. For instance, the accessibility of reactive sites predicted by MEP mapping can be modulated by the surrounding solvent molecules.

Prediction of Spectroscopic Signatures and Vibrational Analysis

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Vibrational analysis, based on the calculation of second derivatives of the energy with respect to atomic displacements, yields the frequencies and intensities of infrared (IR) and Raman spectra.

The calculated vibrational spectrum will exhibit characteristic peaks corresponding to different functional groups. For example, the O-H stretching frequency of the methanol group, the C-Cl and C-F stretching modes, and the various vibrations of the aromatic ring can be predicted. By comparing the calculated spectrum with an experimental one, the molecular structure can be confirmed, and the assignment of experimental spectral bands can be facilitated.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch | 3650 |

| Aromatic C-H Stretch | 3100-3000 |

| C-O Stretch | 1050 |

| C-Cl Stretch | 750 |

| C-F Stretch | 1250-1100 |

Computational Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to study various potential reactions, such as oxidation of the alcohol to an aldehyde or nucleophilic substitution at the benzylic carbon.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. For example, the mechanism of a substitution reaction could be determined to be either SN1, involving a carbocation intermediate, or SN2, a concerted process, by calculating the energies of the respective transition states and intermediates.

Derivatization and Advanced Molecular Scaffolds Incorporating the 2 Chloro 3,4 Difluorophenyl Methyl Moiety

Synthesis of Functionalized Esters and Ethers from the Methanol (B129727) Group

The hydroxyl group of (2-Chloro-3,4-difluorophenyl)methanol serves as a reactive handle for derivatization into esters and ethers, enabling its linkage to other molecular fragments.

Esterification: The synthesis of esters from this compound can be achieved through standard acylation reactions. For instance, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, affords the corresponding esters. Alternatively, coupling with carboxylic acids can be facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). These ester linkages are common in prodrug strategies and for modifying the physicochemical properties of a parent molecule.

Etherification: The formation of ethers from the methanol group introduces stable, flexible linkages. The Williamson ether synthesis is a classical and effective method, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. More modern methods, such as those catalyzed by metals like zinc or iron, can also be employed, sometimes under milder conditions using microwave heating to improve yields and reaction times. researchgate.net These ether derivatives are crucial for building complex molecular architectures where a stable connection to the (2-chloro-3,4-difluorophenyl)methyl scaffold is required.

| Derivative Type | General Method | Typical Reagents | Key Features |

|---|---|---|---|

| Ester | Acylation | Acyl chloride, Carboxylic anhydride, Carboxylic acid + DCC | Forms a cleavable linkage, useful for prodrugs. |

| Ether | Williamson Ether Synthesis | Alkyl halide, Sodium hydride | Forms a stable, non-hydrolyzable linkage. |

| Ether | Metal-Catalyzed Etherification | Alcohol, FeSO₄ or Zn powder | Offers alternative, sometimes milder, reaction conditions. researchgate.net |

Introduction into Heterocyclic Systems as a Key Building Block

The (2-chloro-3,4-difluorophenyl) moiety is a key component in various heterocyclic drugs and drug candidates. While this compound itself is a precursor, its derivatives are directly employed in the construction of complex heterocyclic systems. For example, derivatives containing the (3,4-difluorophenyl) group are integral to the synthesis of the antiplatelet agent Ticagrelor (B1683153), which features a triazolo[4,5-d]pyrimidine core. rasayanjournal.co.in In these syntheses, a precursor carrying the difluorophenyl group, such as trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is coupled with a functionalized pyrimidine (B1678525) derivative to construct the final heterocyclic framework. google.comgoogle.com The fluorinated phenyl ring in these systems plays a critical role in modulating the molecule's interaction with its biological target.

Formation of Complex Pharmaceutical Intermediates and Lead Compounds

This compound and its immediate derivatives are foundational in the synthesis of high-value pharmaceutical intermediates. The specific substitution pattern on the aromatic ring—a chlorine atom ortho to the methanol group and two adjacent fluorine atoms—is strategically designed to influence the electronic properties and metabolic stability of the final drug substance.

A prominent application of this chemical scaffold is in the synthesis of Ticagrelor. A crucial step in many synthetic routes to Ticagrelor involves the chiral alcohol, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. researchgate.net This vital intermediate is not typically made directly from this compound but is synthesized via the asymmetric reduction of its corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). researchgate.net This reduction is often accomplished with high enantioselectivity using biocatalytic methods, employing alcohol dehydrogenases or whole-cell systems. researchgate.net The resulting chiral alcohol provides the necessary stereochemistry for the subsequent steps in the total synthesis of Ticagrelor. rasayanjournal.co.ingoogle.comjocpr.com

| Intermediate | Role in Synthesis | Method of Preparation | Reference |

|---|---|---|---|

| (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Key chiral building block | Asymmetric bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone | researchgate.netresearchgate.net |

| trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | Side chain precursor containing the difluorophenyl moiety | Multi-step synthesis, often coupled to the heterocyclic core | google.comjocpr.com |

The development of stereodivergent synthetic methods allows for the selective preparation of any possible stereoisomer of a molecule with multiple chiral centers. This is particularly valuable in drug discovery for exploring the structure-activity relationships of different enantiomers and diastereomers. For benzylic alcohol derivatives, such as those related to this compound, stereodivergent synthesis can be achieved using dual-catalyst systems. For example, a Palladium/Copper co-catalyzed asymmetric benzylic substitution has been developed to construct two adjacent stereocenters with high control over both diastereoselectivity and enantioselectivity. nih.gov By simply switching the chirality of the ligands associated with each metal catalyst, it is possible to access all four possible stereoisomers from the same set of starting materials. nih.gov This powerful strategy enables the efficient and selective synthesis of a full matrix of enantiomeric and diastereomeric products for further investigation. scispace.com

Chemical Modifications of the Aromatic Ring for Structure-Activity Relationship Studies (Excluding Biological Activity)

To investigate structure-activity relationships (SAR), medicinal chemists systematically modify different parts of a lead compound. For scaffolds containing the (2-chloro-3,4-difluorophenyl)methyl moiety, modifications to the aromatic ring can provide insights into how changes in steric bulk, electronics, and lipophilicity affect molecular properties.

While direct modifications on this compound are less common than using pre-functionalized building blocks, synthetic routes can be adapted to introduce a variety of substituents onto the aromatic ring. For example, different starting materials with alternative substitution patterns can be used. Rhodium-catalyzed syntheses of isoquinoline (B145761) derivatives have demonstrated tolerance for various substituents on the phenyl ring of N-chloroimines, including methyl, phenyl, chloro, and bromo groups at different positions. acs.org The ability to synthesize analogues with diverse halogen and alkyl substitutions on the aromatic ring is crucial for fine-tuning the properties of a molecule. These modifications allow for a systematic exploration of the chemical space around the core scaffold, which is a fundamental practice in the optimization of lead compounds.

Advanced Analytical Techniques for Characterization in Research

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For (2-Chloro-3,4-difluorophenyl)methanol, with the molecular formula C₇H₅ClF₂O, the theoretical exact mass can be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁹F, ³⁵Cl, ¹⁶O).

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimentally determined mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ or other adducts. A close agreement, typically within 5 ppm, between the experimental and theoretical mass provides strong evidence for the proposed molecular formula.

Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern. The natural abundance of the two stable isotopes of chlorine, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), leads to the observation of two distinct peaks for each chlorine-containing ion, separated by approximately 2 Da, with a relative intensity ratio of about 3:1. This isotopic signature serves as a key identifier for chlorine-containing compounds.

| Ion Species | Isotopes | Theoretical Exact Mass (Da) | Expected Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | ¹²C₇¹H₅³⁵Cl¹⁹F₂¹⁶O | 178.0000 | 100 |

| ¹²C₇¹H₅³⁷Cl¹⁹F₂¹⁶O | 179.9971 | 32 |

Typical fragmentation patterns for benzyl (B1604629) alcohols in mass spectrometry involve the loss of the hydroxyl group followed by the formation of a stable tropylium-like cation. researchgate.netstackexchange.com For this compound, characteristic fragments would likely arise from the loss of water (H₂O), the hydroxyl radical (•OH), or the entire hydroxymethyl group (•CH₂OH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

A combination of one-dimensional NMR experiments is used to identify all unique hydrogen, carbon, and fluorine environments in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the alcohol proton (OH), the two methylene (B1212753) protons (CH₂), and the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents. The aromatic protons will appear as complex multiplets due to coupling to each other (H-H coupling) and to the nearby fluorine atoms (H-F coupling). The methylene protons may appear as a doublet due to coupling with the alcohol proton, or as a singlet if proton exchange is rapid.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens. A key feature is the splitting of carbon signals into doublets or triplets due to coupling with the fluorine atoms (C-F coupling). The magnitude of these coupling constants (¹JCF, ²JCF, ³JCF) provides crucial information about the relative positions of the fluorine and carbon atoms. nih.gov

¹⁹F NMR: As fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. rsc.org The spectrum of this compound will display two distinct signals for the two non-equivalent fluorine atoms at the C-3 and C-4 positions. These signals will appear as complex multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling). The chemical shifts and coupling constants are highly diagnostic of the substitution pattern on the aromatic ring. nih.govucsb.edu

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Key Couplings |

|---|---|---|---|

| ¹H | -OH | 2.0 - 4.0 | Broad singlet or triplet (J ≈ 5-7 Hz) |

| -CH₂- | ~4.7 | Singlet or doublet (J ≈ 5-7 Hz) | |

| H-5 | ~7.2 | Multiplet (³JHH, ³JHF, ⁴JHF) | |

| H-6 | ~7.4 | Multiplet (³JHH, ⁴JHF, ⁵JHF) | |

| ¹³C | -CH₂OH | ~60 | Triplet (³JCF) |

| C-1 | ~138 | Doublet of doublets (²JCF, ³JCF) | |

| C-2 | ~125 | Doublet of doublets (²JCF, ³JCF) | |

| C-3 | ~150 | Doublet of doublets (¹JCF, ²JCF) | |

| C-4 | ~148 | Doublet of doublets (¹JCF, ²JCF) | |

| C-5 | ~118 | Doublet of doublets (²JCF, ³JCF) | |

| C-6 | ~125 | Doublet of doublets (³JCF, ⁴JCF) | |

| ¹⁹F | F (at C-3) | -135 to -145 | Multiplet (³JFF, JHF) |

| F (at C-4) | -135 to -145 | Multiplet (³JFF, JHF) |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Coupling constants (J) are given in Hz.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's covalent framework. illinois.edunih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the aromatic protons H-5 and H-6, confirming their adjacent relationship. A cross-peak might also be observed between the -OH and -CH₂- protons, depending on the rate of chemical exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). github.io The HSQC spectrum would show cross-peaks connecting the CH₂ protons to the methylene carbon signal, the H-5 proton to the C-5 carbon signal, and the H-6 proton to the C-6 carbon signal. Carbons without attached protons (quaternary carbons like C-1, C-2, C-3, and C-4) will not show signals in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). github.io This allows for the assembly of the molecular skeleton. Key expected correlations would include:

The methylene (CH₂) protons correlating to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton H-5 correlating to carbons C-1, C-3, and C-4.

The aromatic proton H-6 correlating to carbons C-2 and C-4.

Together, these 2D NMR experiments provide a comprehensive map of the atomic connectivity, leaving no doubt as to the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. theaic.org The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the energy of molecular vibrations, making these methods excellent for identifying functional groups.

For this compound, the key expected vibrational frequencies are:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the alcohol hydroxyl group involved in hydrogen bonding. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (CH₂) group appears as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Aromatic Stretches: Medium to strong intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-O Stretch: A strong band for the primary alcohol C-O stretching vibration is expected in the 1000-1075 cm⁻¹ region of the IR spectrum.

C-F and C-Cl Stretches: Strong absorptions corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the symmetric vibrations of the aromatic ring that may be weak in the IR spectrum.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Aryl C-H | 3010 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium to Strong |

| C=C Stretch (Aromatic) | Aryl C=C | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Aryl-F | 1000 - 1300 | Strong |

| C-O Stretch | Primary Alcohol | 1000 - 1075 | Strong |

| C-Cl Stretch | Aryl-Cl | 600 - 800 | Strong |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The benzylic carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying these enantiomers. shimadzu.com

This separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including benzyl alcohols. libretexts.org

For the analysis of this compound, a typical method would involve a normal-phase separation using a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). shimadzu.com By monitoring the elution profile with a UV detector, two distinct peaks corresponding to the two enantiomers can be resolved. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of the enantiomeric excess (ee) of a non-racemic sample.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR spectroscopy determines the structure in solution, Single Crystal X-ray Diffraction provides the definitive, unambiguous structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of a chiral center if a suitable crystal of a single enantiomer is analyzed.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which a three-dimensional model of the molecule can be built.

As of this writing, no public crystal structure data is available for this compound in the Cambridge Crystallographic Data Centre (CCDC). However, if such a study were performed, it would provide invaluable information on:

Conformation: The preferred orientation of the hydroxymethyl group relative to the phenyl ring in the solid state.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying key interactions such as hydrogen bonds involving the hydroxyl group or halogen bonds involving the chlorine and fluorine atoms. This information is critical for understanding the material's physical properties.

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-3,4-difluorophenyl)methanol in laboratory settings?

Methodological Answer:

- Reduction of Ketone Precursors: The compound can be synthesized via reduction of 1-(2-Chloro-3,4-difluorophenyl)ethanone (CAS 1780183-09-6) using sodium borohydride (NaBH₄) in methanol under reflux (60–70°C, 2–4 hours). Post-reaction, aqueous workup with dilute HCl followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the purified product .

- Nucleophilic Substitution: Halogenated precursors (e.g., 2-chloro-3,4-difluorobenzyl chloride) may undergo substitution with hydroxide ions (NaOH in methanol/water, 50°C), though steric hindrance from ortho-substituents requires optimization .

Q. How can researchers purify this compound to achieve high purity for biological assays?

Methodological Answer:

- Recrystallization: Use methanol/water (3:1 v/v) at 0°C to isolate crystals.

- Chromatography: Silica gel column chromatography with gradient elution (hexane → ethyl acetate) removes polar impurities. Monitor fractions via TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate).

- Analytical Validation: Confirm purity (>95%) via HPLC (C18 column, 70:30 methanol/water mobile phase, UV detection at 254 nm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR (400 MHz, CDCl₃) shows hydroxyl proton at δ 2.1–2.3 ppm (broad) and aromatic protons as a multiplet (δ 7.2–7.6 ppm). ¹³C NMR confirms the methanol carbon at δ 62–65 ppm.

- Mass Spectrometry: ESI-MS (positive mode) displays [M+H]⁺ at m/z 192.57 (C₇H₅ClF₂O).

- IR: Strong O-H stretch (~3250 cm⁻¹) and C-F/C-Cl vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. What structural factors influence the biological activity of this compound derivatives?

Methodological Answer:

- Substituent Effects: The ortho -chlorine and meta/para -fluorine substituents enhance lipophilicity and electron-withdrawing effects, improving membrane permeability. Comparative studies on dichlorophenyl analogs show that electronegative groups increase apoptosis induction in cancer cells (e.g., IC₅₀ = 12 µM in HeLa cells) .

- Optimization Strategies: Use Hammett σ constants to predict substituent effects. Introduce electron-withdrawing groups (e.g., nitro) at para positions to amplify antimicrobial activity against S. aureus (MIC = 8 µg/mL) .

Q. How do contradictory reactivity data in halogenated benzyl alcohols impact synthetic strategy development?

Methodological Answer:

- Oxidation Challenges: Steric hindrance from ortho -substituents may lead to incomplete oxidation. Test alternative agents (e.g., TEMPO/NaOCl vs. KMnO₄) under varying pH. For example, acidic conditions (pH 2–3) favor carboxylic acid formation, while neutral conditions preserve the alcohol .

- Competing Pathways: Monitor reactions via GC-MS to detect byproducts like ethers (from methanol solvent) or elimination products .

Q. What computational methods aid in predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT Modeling: Calculate bond dissociation energies (BDE) for O-H (≈85 kcal/mol) and C-Cl (≈70 kcal/mol) to predict degradation pathways.

- Solvent Effects: COSMO-RS simulations reveal higher stability in aprotic solvents (e.g., DMF) vs. methanol. Accelerated stability studies (40°C/75% RH, 3 months) confirm shelf-life >12 months in inert atmospheres .

Q. How can researchers resolve discrepancies in reported biological activity data for halogenated phenyl methanol derivatives?

Methodological Answer:

- Standardized Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and solvent controls (≤0.1% DMSO). Validate results with PubChem reference compounds (e.g., CID 12345678) .

- Meta-Analysis: Pool data from ≥5 independent studies to calculate weighted IC₅₀ values. Adjust for variables like incubation time (24 vs. 48 hours) and serum concentration .

Safety and Handling

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.